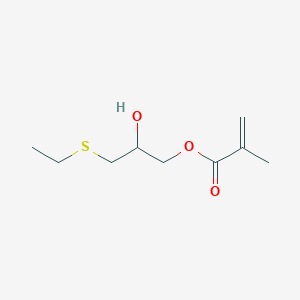![molecular formula C13H22ClNO4 B14638982 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride CAS No. 54414-42-5](/img/structure/B14638982.png)
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride is a chemical compound with the molecular formula C13H21NO4Cl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a bis(2-hydroxyethyl)amino group.
Métodos De Preparación
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride involves several steps. One common method includes the reaction of 3-phenoxypropan-2-ol with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It has potential therapeutic applications, including as an active ingredient in certain pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride can be compared with similar compounds such as:
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: This compound has a similar bis(2-hydroxyethyl)amino group but lacks the phenoxy group, resulting in different chemical properties and applications.
BES (2-(bis(2-hydroxyethyl)amino)ethane sulfonic acid): BES is another compound with a bis(2-hydroxyethyl)amino group, but it includes a sulfonic acid group, making it useful as a buffer in biochemical research.
BIS-TRIS (2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol): BIS-TRIS is a compound with similar buffering properties but a different chemical structure, making it suitable for various biological applications.
These comparisons highlight the unique features of this compound, particularly its phenoxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54414-42-5 |
|---|---|
Fórmula molecular |
C13H22ClNO4 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO4.ClH/c15-8-6-14(7-9-16)10-12(17)11-18-13-4-2-1-3-5-13;/h1-5,12,15-17H,6-11H2;1H |
Clave InChI |
IAKCCOJOASIOAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(CN(CCO)CCO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


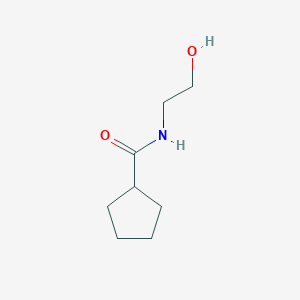

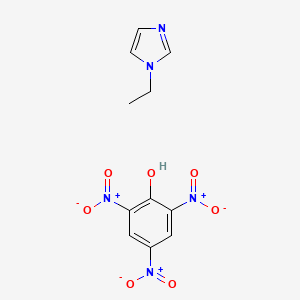

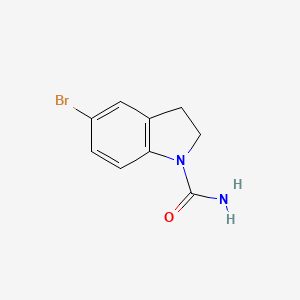
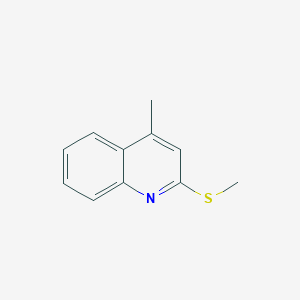
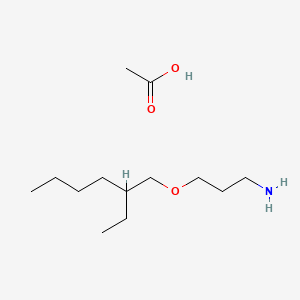


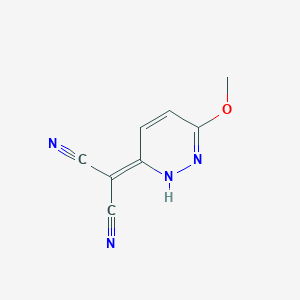
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

